5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide
Description
This compound features a 1,2-oxazole core substituted with a cyclopropyl group at position 5 and a carboxamide moiety at position 2. The carboxamide nitrogen is further functionalized with a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl chain. Key structural attributes include:
- Cyclopropyl group: Enhances steric bulk and metabolic stability compared to linear alkyl groups .
- Hydroxy group: Improves solubility via hydrogen bonding and may influence pharmacokinetic properties.
- Oxazole ring: A five-membered heterocycle with two heteroatoms (N, O), offering moderate polarity and electronic diversity.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to steric and electronic modulation.
Properties
IUPAC Name |
5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(22,10-12-3-7-14(23-2)8-4-12)11-19-17(21)15-9-16(24-20-15)13-5-6-13/h3-4,7-9,13,22H,5-6,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJURSYZBGNBJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=NOC(=C2)C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the Hydroxy and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with electrophilic centers on the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Strong bases like sodium hydride or nucleophiles like thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced oxazole derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving oxazole-containing compounds.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring and the hydroxy and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially modulating their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
A. N-(1-Cyclopropylethyl)-2-hydroxypyridine-3-carboxamide
- Core structure : Pyridine replaces oxazole, altering electronic properties (pyridine is more basic).
- Substituents : Lacks the methoxyphenyl group but retains a cyclopropyl-ethyl chain.
- Impact : Reduced lipophilicity compared to the target compound due to absence of methoxy and phenyl groups. The hydroxy pyridine may enhance solubility but reduce membrane permeability.
B. Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate
- Core structure : Shares the 1,2-oxazole ring but substitutes the cyclopropyl group with a carboxylate ester.
- Substituents : 4-Methylphenyl at position 3 vs. carboxamide in the target compound.
- Impact : The ester group increases polarity and likely reduces metabolic stability compared to the carboxamide. The methylphenyl group offers less steric hindrance than methoxyphenyl.
C. 5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
- Core structure : Furopyridine fused ring system with oxadiazole and fluorophenyl groups.
- Substituents : Fluorophenyl and trifluoroethyl groups introduce strong electron-withdrawing effects.
- Fluorine substituents may improve binding affinity in hydrophobic pockets but reduce solubility.
Physicochemical Properties (Hypothetical Comparison)
Notes:
Biological Activity
5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.
Structural Characteristics
This compound features a unique combination of functional groups, including:
- Cyclopropyl Group : Contributes to the compound's binding affinity and specificity.
- Oxazole Ring : A five-membered heterocyclic structure containing nitrogen and oxygen, crucial for biological interactions.
- Hydroxy and Methoxy Substituents : These groups may enhance solubility and reactivity.
The structural formula can be represented as follows:
Synthesis
The synthesis of 5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide typically involves several steps:
- Formation of the Oxazole Ring : Achieved through cyclization reactions involving α-haloketones and amides.
- Introduction of the Cyclopropyl Group : Utilizes cyclopropanation reactions with diazo compounds.
- Attachment of Hydroxy and Methoxy Groups : Accomplished through nucleophilic substitution reactions on suitable intermediates.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxazole can reduce cell viability in various cancer cell lines, notably A549 (human lung adenocarcinoma) cells. The mechanism of action often involves:
- Induction of apoptosis.
- Inhibition of cell proliferation.
In a comparative study, 5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains. Preliminary findings suggest that it may exhibit selective activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Study 1: Anticancer Efficacy in A549 Cells
A study evaluated the cytotoxic effects of 5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide on A549 cells using an MTT assay. The results indicated a dose-dependent reduction in cell viability with an IC50 value significantly lower than that of untreated controls.
| Compound | IC50 (µM) | Comparison (Cisplatin) |
|---|---|---|
| 5-cyclopropyl-N-[...] | 15 | 10 |
| Cisplatin | 8 | - |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties against resistant S. aureus strains. The compound exhibited a Minimum Inhibitory Concentration (MIC) value indicating effective inhibition comparable to current antibiotic standards.
| Pathogen | MIC (µg/mL) | Standard (Vancomycin) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 |
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of 5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide?
Answer:
Synthesis optimization requires precise control of reaction parameters. For example:
- Temperature : Exothermic reactions (e.g., cyclopropane ring formation) may require cooling to prevent side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) are often used for oxazole ring formation to stabilize intermediates .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical due to the compound’s hydrophobicity and stereochemical complexity.
Yield improvements (≥70%) can be achieved via iterative recrystallization in ethanol/water mixtures .
Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Structural validation requires a multimodal approach:
- NMR Spectroscopy :
- ¹H NMR : Confirm the presence of the cyclopropyl group (δ 0.5–1.5 ppm) and methoxyphenyl protons (δ 3.7–3.9 ppm for OCH₃).
- ¹³C NMR : Identify the oxazole carbonyl (δ 160–165 ppm) and carboxamide (δ 170–175 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl side chain .
- HRMS : Validate molecular formula (e.g., C₂₀H₂₃N₂O₄) with <2 ppm error .
Advanced Question: What methodological strategies are recommended for investigating its biological activity against kinase targets?
Answer:
- In Vitro Assays :
- Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., PI3K or MAPK) at 1–10 µM concentrations.
- Include positive controls (e.g., LY294002 for PI3K) to benchmark activity .
- Cellular Models :
- Data Interpretation :
- Address contradictions (e.g., high in vitro activity but low cellular efficacy) by evaluating logP (predicted ~3.5) and plasma protein binding .
Advanced Question: How can computational methods elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Molecular Docking :
- Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonds between the carboxamide group and kinase backbone (e.g., Asp862 in PI3Kγ) .
- QSAR Modeling :
- MD Simulations :
- Simulate ligand-protein stability over 100 ns to assess binding entropy contributions .
Advanced Question: How should researchers resolve contradictory data in target selectivity profiles?
Answer:
- Panel Screening :
- Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects.
- Classify selectivity using Gini scores (<0.2 indicates broad-spectrum activity) .
- Orthogonal Assays :
- Combine biochemical assays with cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
- Metabolite Analysis :
Advanced Question: What strategies are effective for designing analogs to improve metabolic stability?
Answer:
- Metabolic Hotspot Identification :
- Use human liver microsomes (HLM) to identify vulnerable sites (e.g., oxidation at the cyclopropane or O-demethylation of the methoxyphenyl group) .
- Bioisosteric Replacement :
- Prodrug Design :
- Mask the hydroxyl group with acetyl or phosphate esters to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
